molecular formula C14H15N3O3S B2914457 N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034387-68-1

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2914457
CAS No.: 2034387-68-1
M. Wt: 305.35
InChI Key: MEMSVGVWJDAYDZ-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a thiazole ring, a pyridine ring, and an oxolane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and a halogenating agent.

    Formation of the pyridine ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Formation of the oxolane ring: This can be synthesized by cyclization of a suitable diol or halohydrin.

    Coupling reactions: The thiazole, pyridine, and oxolane rings can be coupled together using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMSVGVWJDAYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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